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Compound of Interest

Compound Name: HFI-419

Cat. No.: B8619911

A Foreword for the Researcher

This technical guide provides a comprehensive overview of HFI-419, a potent and selective
inhibitor of Insulin-Regulated Aminopeptidase (IRAP). This document is intended for
researchers, scientists, and professionals in drug development, offering in-depth information on
the discovery, synthesis, and biological activity of this promising compound. All quantitative
data has been summarized in structured tables for ease of comparison, and detailed
experimental protocols for key studies are provided. Furthermore, signaling pathways and
experimental workflows are visualized using Graphviz diagrams to facilitate a clear
understanding of the underlying mechanisms.

Discovery and Synthesis
Discovery: From Virtual Screening to a Novel Scaffold

HFI-419, also known as (+)-Ethyl-2-acetamido-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-
carboxylate, emerged from a virtual screening of a database containing 1.5 million compounds.
This computational approach aimed to identify novel, non-peptidic inhibitors of Insulin-
Regulated Aminopeptidase (IRAP), a zinc-metalloprotease implicated in cognitive function and
glucose metabolism. The initial screening identified the 2-amino-4H-benzopyran scaffold as a
promising starting point for inhibitor development. Subsequent medicinal chemistry efforts
focused on optimizing the potency and drug-like properties of this scaffold, leading to the
synthesis and identification of HFI-419 as a lead compound with sub-micromolar inhibitory
activity against IRAP.[1]
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Chemical Synthesis

The synthesis of HFI-419 and its analogs generally follows a multi-component reaction
strategy. While a specific, detailed protocol for HFI-419's synthesis is not readily available in a
single source, the general approach for creating the 4H-benzopyran core involves the
condensation of a substituted salicylaldehyde with an active methylene compound and an
aromatic aldehyde.

A plausible synthetic route for HFI-419, based on general methods for 4H-chromene synthesis,
is as follows:

» Pechmann Condensation: Reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in
the presence of a catalyst to form a 7-hydroxycoumarin intermediate.

o Knoevenagel Condensation: The 7-hydroxycoumarin intermediate is then reacted with 3-
pyridinecarboxaldehyde and a source of ammonia (for the 2-amino group) or N-acetylglycine
ethyl ester (for the 2-acetamido group) in a suitable solvent, often under reflux, to yield the
final 4H-chromene product.

Further details on the synthesis of similar benzopyran structures can be found in the chemical
literature.[2][3][4][5]

Biological Activity and Mechanism of Action

HFI-419 is a selective, allosteric inhibitor of IRAP.[6][7] It has demonstrated significant
biological effects in both in vitro and in vivo models, primarily related to cognitive enhancement
and vasoprotection.

Quantitative Data

The following tables summarize the key quantitative data for HFI-419.

Table 1: Inhibitory Activity of HFI-419 against IRAP

Parameter Value Substrate Reference

Ki 0.48 M Leu-AMC (25 pM) [8]
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Table 2: Selectivity Profile of HFI-419

Aminopeptidase % Inhibition at 100 pM Reference
Aminopeptidase N (APN) <13% [8]
Angiotensin-Converting

<13% [8]
Enzyme 1 (ACE1)
Leukotriene A4 Hydrolase <13% [8]
ER-associated

_ _ <13% [8]

Aminopeptidase 1 (ERAP1)
ER-associated

<13% [8]

Aminopeptidase 2 (ERAP2)

Table 3: Pharmacokinetic Parameters of HFI-419 in Rats

] Metabolite
Route Dose Plasmatl/2 Metabolite Ki Reference
i

Intravenous .
(iv) 2 mg/kg 11 min HFI-142 2.0 uM [8]
1.V.
Intraperitonea

10 mg/kg 4.6h HFI-142 2.0 uM [8]

1G.p.)

Note: HFI-419 is reported to be hydrolyzed to the less potent but more stable metabolite HFI-
142, which exhibits better blood-brain barrier permeability.[8]

Signaling Pathways

HFI-419 has been shown to improve spatial working and recognition memory in rodents.[9]
This effect is believed to be mediated by an increase in hippocampal dendritic spine density, a
process facilitated by GLUT4-mediated glucose uptake.[9][10] The proposed signaling pathway
suggests that by inhibiting IRAP, HFI-419 prevents the degradation of certain neuropeptides,
such as oxytocin and vasopressin, which in turn can modulate synaptic plasticity.[7]
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Furthermore, the increased glucose uptake via GLUT4 may provide the necessary energy for
dendritic spine formation and maintenance.

Proposed Signaling Pathway for HFI-419-Mediated Cognitive Enhancement
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(e.g., Oxytocin, Vasopressin) to Membrane
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Proposed pathway of HFI-419's cognitive enhancement effects.

In a rabbit model of vascular dysfunction, HFI-419 was found to prevent acetylcholine-mediated
vasoconstriction.[11][12] In healthy blood vessels, acetylcholine induces vasodilation through
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the release of nitric oxide (NO) from endothelial cells. However, in dysfunctional endothelium,
acetylcholine can cause paradoxical vasoconstriction by directly acting on smooth muscle cells.
HFI-419's inhibitory effect on this pathological vasoconstriction suggests a potential therapeutic
role in conditions like coronary artery vasospasm.[11]

Mechanism of HFI-419 in Preventing Vasoconstriction
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HFI-419's role in preventing pathological vasoconstriction.

Experimental Protocols
In Vitro IRAP Inhibition Assay (Fluorescence-Based)

This protocol is adapted from methodologies used in the characterization of IRAP inhibitors.[6]

Objective: To determine the inhibitory potency (IC50 or Ki) of HFI-419 against recombinant
human IRAP.

Materials:
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Recombinant human IRAP enzyme

Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
HFI-419 (dissolved in DMSO)

Assay Buffer: 50 mM HEPES, 100 mM NacCl, pH 7.5

96-well black microplates

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:

Prepare a serial dilution of HFI-419 in DMSO. Further dilute in Assay Buffer to the desired
final concentrations. The final DMSO concentration in the assay should be kept constant
(e.g., 1%).

To each well of the microplate, add 50 pL of Assay Buffer containing the appropriate
concentration of HFI-419 or vehicle (DMSO) for control wells.

Add 25 pL of recombinant human IRAP (at a final concentration of ~1-5 nM) to each well.
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

Initiate the enzymatic reaction by adding 25 pL of Leu-AMC substrate (at a final
concentration of 25-50 uM) to each well.

Immediately begin monitoring the increase in fluorescence over time using a microplate
reader at 37°C. Record readings every 1-2 minutes for 30-60 minutes.

Calculate the initial reaction velocities (VO) from the linear portion of the fluorescence versus
time curves.

Determine the percent inhibition for each HFI-419 concentration relative to the vehicle
control.
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» Plot the percent inhibition against the logarithm of the HFI-419 concentration and fit the data
to a four-parameter logistic equation to determine the 1C50 value. Ki can be calculated using
the Cheng-Prusoff equation if the Km of the substrate is known.

In Vivo Assessment of Cognitive Enhancement in Rats

(Spontaneous Alternation Task)
This protocol is based on the study by Seyer et al. (2020).[9]

Objective: To evaluate the effect of HFI-419 on spatial working memory in rats.
Animals:

e Adult male Sprague-Dawley rats.

Apparatus:

e AY-maze with three identical arms.

Procedure:

Rats are habituated to the Y-maze for a set period before the experiment.

e HFI-419 (e.g., 0.1 nM in a vehicle of 10% v/v DMSO in saline) or vehicle is administered via
intracerebroventricular (i.c.v.) injection.

 After a specified time post-injection, each rat is placed at the end of one arm of the Y-maze
and allowed to explore freely for a defined period (e.g., 8 minutes).

» The sequence of arm entries is recorded. An "alternation” is defined as successive entries
into the three different arms.

» The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total
number of arm entries - 2)) x 100.

o The total number of arm entries is also recorded as a measure of locomotor activity.
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 Statistical analysis (e.g., two-tailed unpaired t-test) is used to compare the performance of
the HFI-419-treated group with the vehicle-treated group.

Ex Vivo Assessment of Vasoconstriction in Rabbit Aortic
Rings

This protocol is based on the study by El-Hawli et al. (2017).[11]

Objective: To determine the effect of HFI-419 on acetylcholine-induced vasoconstriction in
dysfunctional rabbit aortic rings.

Tissues and Reagents:

Abdominal aorta from New Zealand white rabbits.

Krebs-Henseleit solution.

Homocysteine (to induce vascular dysfunction).

Phenylephrine (for pre-constriction).

Acetylcholine (ACh).

HFI-419.

Procedure:

The abdominal aorta is excised and cut into rings.

e The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution,
maintained at 37°C and aerated with 95% O2 / 5% CO2.

o Vascular dysfunction is induced by incubating the rings with 3 mM homocysteine for 1 hour.
e The rings are pre-constricted with phenylephrine to a stable tension.

¢ A cumulative concentration-response curve to acetylcholine is generated to assess
endothelial function. In dysfunctional vessels, this will result in vasoconstriction.
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 In a separate set of dysfunctional rings, HFI-419 is added to the organ bath 5 minutes prior
to the addition of acetylcholine.

o The effect of HFI-419 on the acetylcholine-induced vasoconstriction is measured and
compared to the response in the absence of the inhibitor.

o Data are expressed as the percentage of relaxation or constriction relative to the pre-
constriction tension. Statistical analysis is performed to compare the responses.

Experimental and Logical Workflows

General Workflow for HFI-419 Evaluation
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A typical workflow for the preclinical evaluation of HFI-419.

Conclusion and Future Directions

HFI-419 represents a significant advancement in the development of small molecule inhibitors
of IRAP. Its discovery through virtual screening and subsequent optimization has yielded a
compound with promising cognitive-enhancing and vasoprotective properties. The proposed
mechanisms of action, involving GLUT4-mediated increases in dendritic spine density and the
inhibition of pathological vasoconstriction, provide a solid foundation for further investigation.

Future research should focus on several key areas:

o Detailed Structure-Activity Relationship (SAR) Studies: A more comprehensive
understanding of the SAR for the benzopyran scaffold could lead to the development of even
more potent and selective IRAP inhibitors.

o Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies are
needed to optimize dosing regimens and predict clinical efficacy.

o Elucidation of Downstream Signaling Pathways: Further research is required to fully
elucidate the downstream signaling cascades activated by IRAP inhibition in different cell
types and tissues.

e Translational Studies: Ultimately, the therapeutic potential of HFI-419 and related
compounds will need to be evaluated in relevant disease models and, eventually, in human
clinical trials.

This technical guide provides a solid foundation for researchers and drug developers interested
in HFI-419 and the broader field of IRAP inhibition. The detailed information on its discovery,
synthesis, and biological activity should facilitate further research and development of this
promising therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8619911?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8619911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

